Cas no 1323966-37-5 (3,5-Difluoro-2-methylbenzamide)
3,5-Difluoro-2-methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 3,5-difluoro-2-methylbenzamide
- 3,5-Difluoro-2-methylbenzamide
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- MDL: MFCD19687171
- Inchi: 1S/C8H7F2NO/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H2,11,12)
- InChI Key: RASBWMSGTUCOQV-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC(C(N)=O)=C1C)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- XLogP3: 1.4
- Topological Polar Surface Area: 43.1
3,5-Difluoro-2-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D108025-250mg |
3,5-Difluoro-2-methylbenzamide |
1323966-37-5 | 250mg |
$ 275.00 | 2022-06-06 | ||
| TRC | D108025-500mg |
3,5-Difluoro-2-methylbenzamide |
1323966-37-5 | 500mg |
$ 460.00 | 2022-06-06 | ||
| Apollo Scientific | PC302700-1g |
3,5-Difluoro-2-methylbenzamide |
1323966-37-5 | 98% | 1g |
£93.00 | 2024-07-28 | |
| Apollo Scientific | PC302700-5g |
3,5-Difluoro-2-methylbenzamide |
1323966-37-5 | 98% | 5g |
£372.00 | 2024-07-28 | |
| Apollo Scientific | PC302700-10g |
3,5-Difluoro-2-methylbenzamide |
1323966-37-5 | 98% | 10g |
£669.00 | 2024-07-28 | |
| abcr | AB350112-1 g |
3,5-Difluoro-2-methylbenzamide; 97% |
1323966-37-5 | 1g |
€205.50 | 2022-08-31 | ||
| abcr | AB350112-5 g |
3,5-Difluoro-2-methylbenzamide; 97% |
1323966-37-5 | 5g |
€702.20 | 2022-08-31 | ||
| Alichem | A010013073-250mg |
3,5-Difluoro-2-methylbenzamide |
1323966-37-5 | 97% | 250mg |
470.40 USD | 2021-07-05 | |
| Alichem | A010013073-500mg |
3,5-Difluoro-2-methylbenzamide |
1323966-37-5 | 97% | 500mg |
790.55 USD | 2021-07-05 | |
| Alichem | A010013073-1g |
3,5-Difluoro-2-methylbenzamide |
1323966-37-5 | 97% | 1g |
1,579.40 USD | 2021-07-05 |
3,5-Difluoro-2-methylbenzamide Suppliers
3,5-Difluoro-2-methylbenzamide Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 3,5-Difluoro-2-methylbenzamide
Introduction to 3,5-Difluoro-2-methylbenzamide (CAS No: 1323966-37-5)
3,5-Difluoro-2-methylbenzamide, identified by the Chemical Abstracts Service Number (CAS No) 1323966-37-5, is a fluorinated aromatic amide that has garnered significant attention in the field of medicinal chemistry due to its unique structural and functional properties. This compound belongs to a class of molecules that exhibit a broad spectrum of biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The structural motif of 3,5-Difluoro-2-methylbenzamide consists of a benzene ring substituted with fluorine atoms at the 3rd and 5th positions, a methyl group at the 2nd position, and an amide functional group. The presence of fluorine atoms introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. Additionally, the amide group provides a polar interaction surface, enhancing its potential for biological activity.
In recent years, there has been a surge in research focused on fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The introduction of fluorine atoms into aromatic rings can significantly influence the electronic properties of the molecule, leading to more potent and selective interactions with biological targets.
One of the most compelling aspects of 3,5-Difluoro-2-methylbenzamide is its potential as a lead compound in drug discovery. Studies have demonstrated that fluorinated amides can exhibit inhibitory activity against various enzymes and receptors involved in critical biological pathways. For instance, research has shown that derivatives of this compound may have applications in treating inflammatory diseases by targeting cyclooxygenase (COX) enzymes or in oncology by inhibiting kinases associated with cancer cell proliferation.
The synthesis of 3,5-Difluoro-2-methylbenzamide typically involves multi-step organic reactions, including fluorination techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The precise control of reaction conditions is crucial to achieving high yields and purity. Advanced synthetic methodologies have been employed to optimize the process, ensuring scalability for industrial applications.
From a computational chemistry perspective, the molecular modeling of 3,5-Difluoro-2-methylbenzamide has revealed insights into its binding interactions with biological targets. The fluorine atoms are predicted to form favorable interactions with hydrophobic pockets in proteins, while the amide group can engage in hydrogen bonding. These interactions are critical for designing molecules with improved pharmacological properties.
Recent advancements in crystallographic techniques have provided high-resolution structures of 3,5-Difluoro-2-methylbenzamide bound to its target proteins. These structures have been instrumental in understanding the molecular basis of its biological activity and have guided the design of more potent analogs. For example, modifications at the 2-position methyl group have been shown to enhance binding affinity without compromising selectivity.
The pharmacokinetic profile of 3,5-Difluoro-2-methylbenzamide is another area of active investigation. Fluorinated compounds are known for their increased lipophilicity and resistance to metabolic degradation, which can lead to prolonged half-lives and improved bioavailability. However, these properties must be balanced against potential toxicity concerns, necessitating thorough characterization through preclinical studies.
In conclusion,3,5-Difluoro-2-methylbenzamide (CAS No: 1323966-37-5) represents a promising candidate for further development in medicinal chemistry. Its unique structural features and demonstrated biological activity make it an attractive scaffold for designing novel therapeutics. Continued research into its synthesis, molecular interactions, and pharmacokinetic properties will likely uncover new opportunities for therapeutic intervention across multiple disease areas.
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